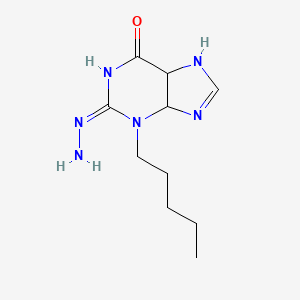
2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one is a complex organic compound with a unique structure that includes a hydrazone group and a pentyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one typically involves the condensation of a suitable hydrazine derivative with a ketone or aldehyde precursor. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol, methanol, and acetonitrile. The reaction temperature is generally maintained between 50°C and 100°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts, such as Lewis acids or transition metal complexes, can further improve the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the hydrazone group can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products
Wissenschaftliche Forschungsanwendungen
2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a biochemical probe for studying enzyme mechanisms and protein interactions.
Medicine: Preliminary studies suggest that it may possess antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can trigger downstream signaling pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazone Derivatives: Compounds like (E)-2-hydrazono-3-methyl-1,2,3,4,5,7-hexahydropurin-6-one share structural similarities but differ in their side chains.
Azo Compounds: These compounds, formed through the oxidation of hydrazones, exhibit distinct chemical and physical properties.
Hydrazine Derivatives: Reduction products of hydrazones, these compounds have different reactivity profiles and applications.
Uniqueness
2-Hydrazono-3-pentyl-3,4,5,7-tetrahydro-1H-purin-6(2H)-one is unique due to its specific hydrazone linkage and pentyl side chain, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C10H18N6O |
|---|---|
Molekulargewicht |
238.29 g/mol |
IUPAC-Name |
(2Z)-2-hydrazinylidene-3-pentyl-5,7-dihydro-4H-purin-6-one |
InChI |
InChI=1S/C10H18N6O/c1-2-3-4-5-16-8-7(12-6-13-8)9(17)14-10(16)15-11/h6-8H,2-5,11H2,1H3,(H,12,13)(H,14,15,17) |
InChI-Schlüssel |
IRONQDVFUWELJJ-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCN\1C2C(C(=O)N/C1=N/N)NC=N2 |
Kanonische SMILES |
CCCCCN1C2C(C(=O)NC1=NN)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















